molecular formula C16H16N6O2 B2874724 3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034296-75-6

3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2874724
CAS No.: 2034296-75-6
M. Wt: 324.344
InChI Key: ZAOXISPOGXTGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has demonstrated the anticancer potential of compounds based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds and their fused polycyclic derivatives, showing selective influence on ovarian and lung cancer cells while exhibiting low toxicity towards non-tumor cells. This suggests that derivatives similar to 3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one could be explored for selective anticancer therapies (Pokhodylo et al., 2020).

Anti-Inflammatory and Analgesic Properties

Compounds within this chemical class have shown significant anti-inflammatory activities. The synthesis and evaluation of new substituted derivatives have led to discoveries of compounds with potent anti-inflammatory effects, comparable to celecoxib, with minimal ulcerogenic potential (Fahmy et al., 2012).

Insecticidal Efficacy

The synthesis of novel bis quinazolinone derivatives, including this chemical structure, has been studied for their insecticidal efficacy, indicating the potential for developing new insecticidal agents based on this scaffold (El-Shahawi et al., 2016).

Antitubercular Activity

Research into 2,4-diaminoquinazoline series for their antitubercular properties has shown that modifications of the representative molecule can significantly affect its potency against Mycobacterium tuberculosis. This highlights the compound's relevance in tuberculosis drug discovery (Odingo et al., 2014).

Antihypertensive Activity

Studies on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have revealed significant antihypertensive effects in spontaneously hypertensive rats, offering a basis for further exploration of such compounds as antihypertensive agents (Alagarsamy & Pathak, 2007).

Antimicrobial and Antifungal Applications

Synthesis efforts have also led to the creation of derivatives with promising antibacterial and antifungal spectra, suggesting the utility of the quinazolinone framework in combating microbial and fungal infections (Ram et al., 2016).

Properties

IUPAC Name

3-[1-(1H-1,2,4-triazole-5-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-15-12-5-1-2-6-13(12)18-10-22(15)11-4-3-7-21(8-11)16(24)14-17-9-19-20-14/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOXISPOGXTGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=NN2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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